1-Isopropenyladamantane
Description
1-Isopropenyladamantane is a bicyclic hydrocarbon derivative of adamantane, characterized by an isopropenyl group (–CH₂–C(CH₃)=CH₂) attached to the adamantane framework. These compounds share common synthetic strategies, such as functionalizing adamantane via alkylation or nucleophilic substitution, and are often analyzed using NMR, GC-MS, and elemental analysis .
Properties
CAS No. |
773-33-1 |
|---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
1-prop-1-en-2-yladamantane |
InChI |
InChI=1S/C13H20/c1-9(2)13-6-10-3-11(7-13)5-12(4-10)8-13/h10-12H,1,3-8H2,2H3 |
InChI Key |
IATJIZFUHGLZBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 1-isopropenyladamantane (inferred structure) with analogous adamantane derivatives from the provided evidence, focusing on structural features, synthesis, and reactivity.
1-(3-Isoselenocyanatopropyl)adamantane
- Structure: Contains a propyl chain linking adamantane to an isoselenocyanate (–SeCN) group .
- Synthesis: Prepared via a two-step reaction: 3-(Adamantan-1-yl)propanenitrile is reduced to 3-(adamantan-1-yl)propan-1-amine. The amine reacts with elemental selenium to form the isoselenocyanate .
- Reactivity: The isoselenocyanate group enables participation in nucleophilic reactions, similar to isocyanides, but with enhanced polarizability due to selenium .
- Applications: Potential in multicomponent reactions (e.g., Ugi, Passerini) for synthesizing selenoureas or bioactive molecules .
1-(1-Isocyanoethyl)adamantane
- Structure: Features an isocyano (–NC) group attached via an ethyl bridge to adamantane .
- Synthesis : Optimized via Hofmann isonitrile synthesis from a primary amine precursor .
- Reactivity: The isocyano group acts as a versatile synthon in multicomponent reactions, forming peptidomimetics or heterocycles .
- Applications : Used in drug discovery for generating molecular diversity .
1-Phenyladamantane
- Structure : Adamantane substituted with a phenyl group at the 1-position .
- Synthesis : Typically synthesized via Friedel-Crafts alkylation of benzene with 1-bromoadamantane .
- Reactivity : The electron-rich phenyl group enhances stability and aromatic interactions.
2-Isopropyl-2-methacryloyloxyadamantane
- Structure : Contains a methacryloyloxy group (–O–CO–C(CH₃)=CH₂) and an isopropyl substituent .
- Synthesis : Prepared via esterification of 2-isopropyl-2-hydroxyadamantane with methacryloyl chloride .
- Reactivity : The methacrylate moiety enables polymerization, making it useful in resins and coatings .
Data Tables
Table 2: Analytical Data Comparison
Key Research Findings
Synthetic Flexibility : Adamantane derivatives are synthesized via alkylation, amination, or esterification, with intermediates like nitriles or amines enabling functional group diversification .
Reactivity Trends: Isoselenocyanates exhibit higher electrophilicity than isothiocyanates due to selenium’s polarizability . Isocyanides participate in multicomponent reactions, forming complex architectures .
Applications :
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